molecular formula C16H14ClN3OS B12903103 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 90299-90-4

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12903103
CAS No.: 90299-90-4
M. Wt: 331.8 g/mol
InChI Key: AIRXWOCBILUVDQ-UHFFFAOYSA-N
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Description

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiadiazole ring, chlorophenoxyethyl group, and phenyl group. This unique structure contributes to its diverse range of applications and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90299-90-4

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H14ClN3OS/c1-11(21-14-9-7-12(17)8-10-14)15-19-20-16(22-15)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

InChI Key

AIRXWOCBILUVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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